Enalapril Maleate Enalapril Maleate Enalapril maleate is the maleic acid salt of enalapril. It contains one molecule of maleic acid for each molecule of enalapril. Following oral administration, the ethyl ester group of enalapril is hydrolysed to afford the corresponding carboxylic acid, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor. Enalapril is thus a prodrug for enalaprilat (which, unlike enalapril, is not absorbed by mouth), and its maleate is used in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a prodrug. It contains an enalapril.
Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
ENALAPRIL MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
See also: Enalapril (salt form of); Enalaprilat (related); Enalapril maleate; felodipine (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 76095-16-4
VCID: VC0007505
InChI: InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
SMILES: Array
Molecular Formula: C24H32N2O9
Molecular Weight: 492.5 g/mol

Enalapril Maleate

CAS No.: 76095-16-4

Cat. No.: VC0007505

Molecular Formula: C24H32N2O9

Molecular Weight: 492.5 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Enalapril Maleate - 76095-16-4

Specification

CAS No. 76095-16-4
Molecular Formula C24H32N2O9
Molecular Weight 492.5 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
Standard InChI Key OYFJQPXVCSSHAI-QFPUQLAESA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Appearance White to Off-White Solid
Melting Point 143-144.5
143 - 144.5 °C

Introduction

Chemical Identity and Structural Properties

Enalapril maleate (CAS 76095-16-4) is a white to off-white crystalline powder with a molecular formula of C₂₄H₃₂N₂O₉ and a molecular weight of 492.52 g/mol . The compound is a 1:1 salt formed between enalapril (C₂₀H₂₈N₂O₅) and maleic acid (C₄H₄O₄), enhancing its stability and solubility. Key physicochemical properties include:

PropertyValue
Melting Point143–144.5°C
Boiling Point0°C (decomposes)
Optical Rotation (α)[D]²⁵-42.2° (c = 1 in methanol)
SolubilityMethanol: ≥50 mg/mL
pKa Values3.0 (carboxyl), 5.4 (amine)
Partition CoefficientLogP: 1.0 (BCS Class 1)

The maleate salt form improves aqueous solubility (24.7 mg/mL at 25°C) compared to the free base, facilitating oral bioavailability . Structural analysis reveals two chiral centers in the enalapril moiety, necessitating stereospecific synthesis to preserve ACE inhibitory activity .

Synthesis and Manufacturing

The synthesis of enalapril maleate involves multistep organic reactions, as detailed in patent CN105294827A . A streamlined approach includes:

  • Condensation: Benzyl alcohol reacts with L-alanine under acidic conditions to form a key intermediate.

  • Acylation: The intermediate couples with 1-benzoyl ethyl propionate using triethylamine as a base catalyst.

  • Hydrogenolysis: Palladium-catalyzed hydrogenation removes protective benzyl groups.

  • Salt Formation: Maleic acid is introduced to crystallize the final product.

Critical process parameters include temperature control (0–50°C), solvent selection (tetrahydrofuran, ethyl acetate), and purification via recrystallization from ethanol/water mixtures . The method achieves >99% enantiomeric purity, essential for therapeutic efficacy.

Pharmacological Mechanism

As a prodrug, enalapril undergoes hepatic esterase-mediated hydrolysis to enalaprilat, the active metabolite . Enalaprilat inhibits ACE (Ki = 0.2 nM), blocking conversion of angiotensin I to angiotensin II and reducing aldosterone secretion . Dual effects ensue:

  • Vasodilation: Systemic vascular resistance decreases by 20–30% in hypertensive patients.

  • Volume Reduction: Natriuresis and reduced water retention via aldosterone suppression.

Pharmacokinetic parameters differ between enalapril and enalaprilat:

ParameterEnalaprilEnalaprilat
Bioavailability60–70%<5% (oral)
Tmax (oral)1–1.5 hours3–4 hours
Half-life1.3 hours11–14 hours
Protein Binding50–60%95–98%
Excretion60% renal90% renal

The prolonged half-life of enalaprilat permits once-daily dosing, a significant advantage over shorter-acting ACE inhibitors like captopril .

Clinical Applications

Hypertension

Enalapril maleate lowers blood pressure by 15–20/10–12 mmHg in stage 1–2 hypertension. Dosing starts at 5 mg/day, titrated to 20–40 mg/day based on response . In the 2018 FDA label, 68% of patients achieved normotension at 10 mg/day .

Heart Failure

The SOLVD-Treatment trial (n=2,569) demonstrated:

  • 27% reduction in mortality (p<0.001)

  • 32% fewer heart failure hospitalizations
    Optimal dosing is 10 mg twice daily, improving ejection fraction by 4–6% in NYHA Class II-IV patients .

Diabetic Nephropathy

Enalapril reduces proteinuria by 45–50% in type 1 diabetics, slowing glomerular filtration rate decline by 2.4 mL/min/year versus placebo .

Adverse EffectIncidence (%)Management
Cough5–15Switch to ARB
Hyperkalemia3–5Monitor K+; diuretics
Hypotension2–4Hydration; dose reduction
Angioedema0.1–0.5Discontinue immediately

Contraindications include pregnancy (FDA Category D), bilateral renal artery stenosis, and prior angioedema .

Recent Advances

Pediatric Formulations

A 2025 pharmacokinetic study established weight-based dosing (0.07–0.14 mg/kg/day) for hypertensive children aged 2 months–16 years, achieving steady-state enalaprilat levels comparable to adults .

Combination Therapies

Fixed-dose combinations with hydrochlorothiazide show synergistic effects, reducing systolic BP by 25–30 mmHg in resistant hypertension .

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